molecular formula C₄₉H₈₈N₁₂O₁₃S B612477 Amyloid b-Protein (29-40) CAS No. 184865-04-1

Amyloid b-Protein (29-40)

Cat. No.: B612477
CAS No.: 184865-04-1
M. Wt: 1085.36
InChI Key:
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Description

Amyloid b-Protein (29-40) is a peptide fragment derived from the larger amyloid precursor protein. This specific fragment is composed of amino acids 29 to 40 and is known for its role in the formation of amyloid plaques, which are associated with neurodegenerative diseases such as Alzheimer’s disease. The aggregation of amyloid b-protein fragments is a hallmark of these diseases, leading to the formation of insoluble fibrils that deposit in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amyloid b-Protein (29-40) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the growing chain using activating reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.

    Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane.

Industrial Production Methods: Industrial production of Amyloid b-Protein (29-40) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography, ensuring the peptide’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: Amyloid b-Protein (29-40) can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues.

    Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

    Substitution: Amino acid residues within the peptide can be substituted to study the effects on aggregation and toxicity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in buffered solutions.

    Substitution: Site-directed mutagenesis using specific reagents like N,N’-diisopropylcarbodiimide.

Major Products Formed:

    Oxidation: Formation of disulfide-linked dimers or higher-order oligomers.

    Reduction: Monomeric peptide forms.

    Substitution: Peptide variants with altered amino acid sequences.

Scientific Research Applications

Amyloid b-Protein (29-40) has numerous applications in scientific research:

    Chemistry: Studying the peptide’s aggregation properties and developing inhibitors to prevent plaque formation.

    Biology: Investigating the role of amyloid b-protein in cellular processes and its interactions with other biomolecules.

    Medicine: Developing diagnostic tools and therapeutic strategies for Alzheimer’s disease by targeting amyloid b-protein aggregation.

    Industry: Utilizing the peptide in the development of biosensors and other biotechnological applications.

Mechanism of Action

Amyloid b-Protein (29-40) exerts its effects through the formation of beta-sheet-rich fibrils. These fibrils disrupt cellular function by interfering with membrane integrity, leading to cell death. The peptide interacts with various molecular targets, including cell surface receptors and intracellular proteins, triggering pathways that result in neurotoxicity and inflammation.

Comparison with Similar Compounds

    Amyloid b-Protein (1-40): A longer fragment that includes the first 28 amino acids, also involved in plaque formation.

    Amyloid b-Protein (1-42): An extended version with two additional amino acids, known for its higher propensity to form fibrils.

    Amyloid b-Protein (25-35): A shorter fragment used in studies due to its high aggregation potential.

Uniqueness: Amyloid b-Protein (29-40) is unique due to its specific sequence, which contributes to its distinct aggregation behavior and interaction with other molecules. Its shorter length compared to other amyloid b-protein fragments makes it a valuable model for studying the fundamental aspects of amyloid aggregation and toxicity.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H88N12O13S/c1-15-28(11)40(61-48(72)41(29(12)16-2)60-42(66)30(13)54-33(62)20-50)46(70)53-23-35(64)55-32(19-24(3)4)44(68)56-31(17-18-75-14)43(67)58-37(25(5)6)45(69)52-21-34(63)51-22-36(65)57-38(26(7)8)47(71)59-39(27(9)10)49(73)74/h24-32,37-41H,15-23,50H2,1-14H3,(H,51,63)(H,52,69)(H,53,70)(H,54,62)(H,55,64)(H,56,68)(H,57,65)(H,58,67)(H,59,71)(H,60,66)(H,61,72)(H,73,74)/t28-,29-,30-,31-,32-,37-,38-,39-,40-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRNMAKKYFYZMI-MXIVLKIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H88N12O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1085.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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